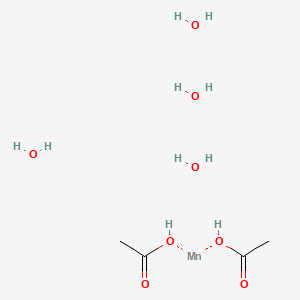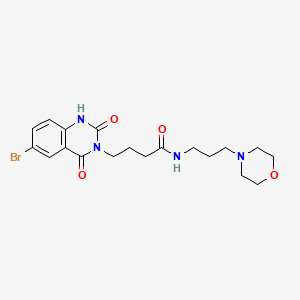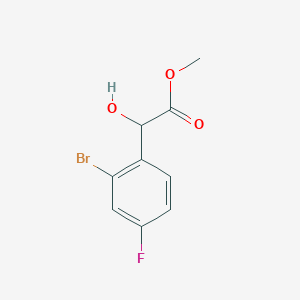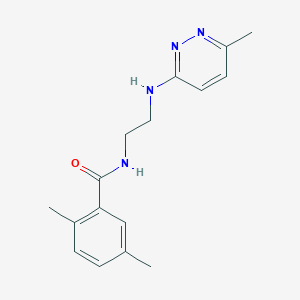
N-(3-fluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16FN5O2S and its molecular weight is 373.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound N-(3-fluorophenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, similar to the derivatives explored in research, has potential applications in scientific research due to its structural complexity and biological activity. The synthesis of such compounds often involves multi-step reactions that allow for the introduction of various functional groups, contributing to their diverse chemical properties. For instance, compounds with a similar structure have been synthesized by reacting pyrazole derivatives with substituted acetamides, confirming their structures through spectroscopic methods like NMR, IR, and Mass spectra (K. Sunder & Jayapal Maleraju, 2013). Such detailed synthesis routes and structural elucidations are crucial for understanding the chemical behavior and potential applications of these compounds in various fields of research.
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of compounds containing triazole and acetamide groups have been widely studied. For example, derivatives of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown promising in-vitro antibacterial and antifungal activities, highlighting their potential as therapeutic agents (B. MahyavanshiJyotindra et al., 2011). Such studies provide a foundation for further exploration of these compounds in drug discovery and development, particularly in addressing resistant strains of bacteria and fungi.
Potential as PI3K/mTOR Inhibitors
Compounds structurally similar to this compound have been investigated for their potential as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are key components in cell signaling pathways involved in cancer progression. For instance, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide and its analogs have shown efficacy in vitro and in vivo, providing insights into the design of new therapeutic agents targeting these pathways (Markian M Stec et al., 2011).
Photoreactivity Studies
The photoreactivity of compounds containing similar structural motifs has been explored to understand their behavior under light exposure, which is crucial for developing photostable pharmaceuticals. Studies on flutamide, for instance, have shown different photoreactions in various solvents, leading to the formation of distinct products. Such research helps in predicting the stability and safety of related compounds when exposed to light (Y. Watanabe et al., 2015).
Conversion in Aqueous Media
The stability of compounds in aqueous media is a critical factor for their potential pharmaceutical applications. Studies on the rapid conversion of hydrates to anhydrous forms of active pharmaceutical ingredients in water provide valuable insights into their behavior in biological systems. For example, the hydrates of certain compounds have been found to convert to their more stable anhydrous forms within minutes in water, indicating the dynamic nature of these compounds in aqueous environments (Rositza I. Petrova et al., 2009).
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c1-22-8-4-7-13(16(22)25)15-20-21-17(23(15)2)26-10-14(24)19-12-6-3-5-11(18)9-12/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCFQHPOPHYBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609454.png)



![[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile](/img/structure/B2609460.png)

![4-[4-(Morpholine-4-sulfonyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2609463.png)
![2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2609464.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2609465.png)


![1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide](/img/structure/B2609469.png)


